

Application Notes & Protocols for the Analytical Characterization of Thioviridamide

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Compound of Interest

Compound Name: Thioviridamide

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Introduction

Thioviridamide is a ribosomally synthesized and post-translationally modified peptide (RiPP) natural product isolated from *Streptomyces olivoviridis*.^{[1][2]} It belongs to a rare class of thioamide-containing cyclic peptides and has garnered significant interest due to its potent and selective antiproliferative and pro-apoptotic activities against various cancer cell lines.^{[2][3][4][5][6][7]} The complex structure of **thioviridamide**, which includes five thioamide bonds, novel amino acid residues like β -hydroxy-N1,N3-dimethylhistidinium and S-(2-aminovinyl)cysteine (AviCys), and a macrocyclic ring, presents a significant challenge for its characterization and structural elucidation.^{[1][8]}

These application notes provide a detailed overview of the primary analytical techniques and protocols for the comprehensive characterization of **thioviridamide** and its analogs. The methodologies described herein are essential for researchers involved in the discovery, development, and quality control of this promising class of anticancer compounds.^{[2][3]}

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is fundamental for determining the elemental composition and identifying the presence of key structural motifs in **thioviridamide**.

Quantitative Data Summary

Compound	Molecular Formula	Ion	Calculated m/z	Observed m/z	Technique	Reference
Thioviridamide	C ₅₆ H ₉₃ N ₁ O ₁₀ S ₇	[M] ⁺	-	C ₅₆ H ₉₃ N ₁ O ₁₀ S ₇ ⁺	HR-FAB-MS	[1]
Thioalbamide (TLM 2)	C ₆₁ H ₉₇ N ₁ O ₁₁ S ₄	[M] ⁺	1329.6339	1329.6349	HR-LC-MS	[2]
Thiostreptamide S4 (TLM 3)	-	[M] ⁺	-	1377.55	LC-MS	[2]
Thiostreptamide S87 (TLM 4)	C ₅₆ H ₈₅ N ₁ O ₁₀ S ₆	[M] ⁺	1305.4892	1305.4871	HR-LC-MS	[2]

TLM: **Thioviridamide**-Like Molecule

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of **thioviridamide** and its analogs using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

- Extract the compound from the producing strain (e.g., *Streptomyces* culture) using an appropriate solvent like methanol, ethyl acetate, or acetone. Note that acetone extraction may lead to the formation of an N-terminal artifact.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Evaporate the solvent and redissolve the extract in a suitable solvent compatible with the HPLC mobile phase (e.g., 50% methanol or acetonitrile).
- Centrifuge the sample to remove any particulate matter before injection.

2. HPLC Conditions:

- Column: A reversed-phase column, such as an Agilent 300SB-C8 or a YMC-Pack R-ODS-7, is suitable.[\[9\]](#)[\[10\]](#)
- Mobile Phase A: Water with 0.1% formic acid.[\[10\]](#)

- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[9][10]
- Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 20-30 minutes is a good starting point.
- Flow Rate: 0.5 - 1.0 mL/min.[10]
- UV Detection: Monitor at 270-274 nm, which is characteristic of the thioamide bond.[2][9]

3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]
- Analyzer: A high-resolution mass spectrometer such as a Triple Quadrupole, Orbitrap, or TOF.
- Full Scan (MS1): Acquire data over a mass range appropriate for the expected molecular weight of **thioviridamide** and its analogs (e.g., m/z 1000-1600).
- Tandem MS (MS2): Perform fragmentation of the parent ion to obtain structural information. Key fragmentation patterns to look for include the loss of H₂S (-33.99 Da), indicative of thioamides, and fragments corresponding to the linear peptide portion and the AviMeCys-containing macrocycle.[2][7]

NMR Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure determination of **thioviridamide**, including the sequence of amino acids, post-translational modifications, and stereochemistry.

Experimental Protocol: 1D and 2D NMR Analysis

1. Sample Preparation:

- Purify the **thioviridamide** sample to >95% purity using preparative HPLC.
- Lyophilize the purified sample to remove all solvents.
- Dissolve 1-5 mg of the sample in a deuterated solvent such as CD₃OD or DMSO-d₆. The choice of solvent is critical for resolving exchangeable protons.

2. NMR Experiments:

- Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.[2]
- 1D Experiments:
 - ¹H NMR: To observe all proton signals and their multiplicities.

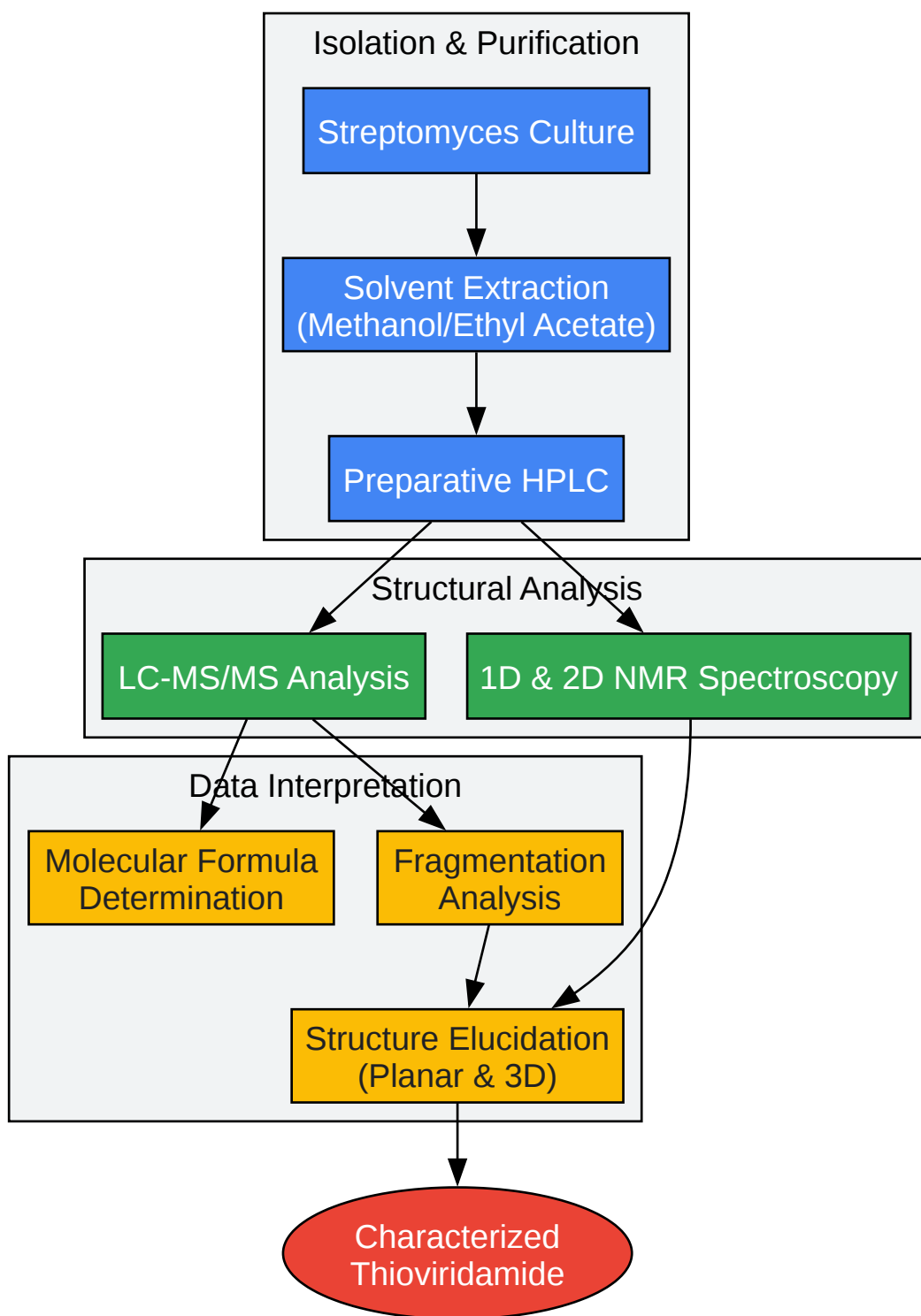
- ^{13}C NMR: To identify all carbon signals. The downfield signals around δ_{c} 206-208 ppm are indicative of thioamide carbons.[2]
- 2D Experiments:
- COSY (Correlation Spectroscopy): To identify spin-spin coupled protons, which helps in identifying individual amino acid spin systems.[1][2]
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[2]
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the amino acid residues and identifying the macrocyclic structure.[1][2]
- TOCSY (Total Correlation Spectroscopy) or HOHAHA: To identify all protons within a spin system, which is also useful for amino acid identification.[1]
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in determining the 3D conformation.

3. Data Analysis:

- The combination of these NMR experiments allows for the piecing together of the planar structure of **thioviridamide**. [1] For determining the stereochemistry, advanced computational methods like DP4 probability analysis can be employed.[12]

Visualizations

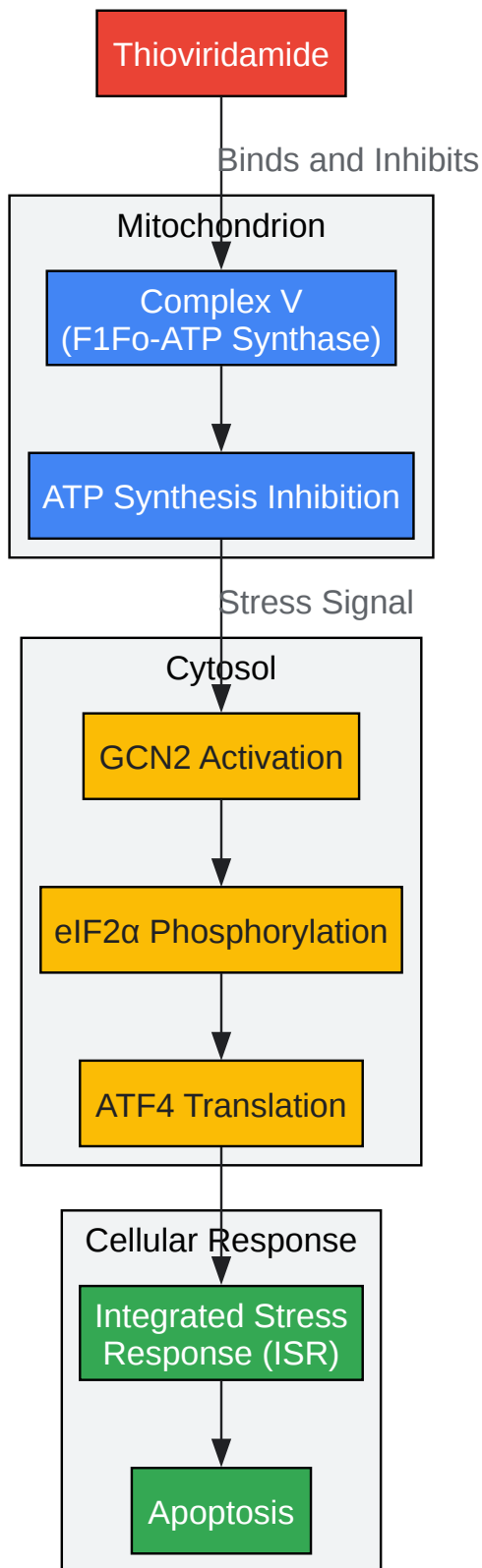
Experimental Workflow for Thioviridamide Characterization



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Caption: Workflow for the isolation and structural characterization of **Thioviridamide**.

Proposed Signaling Pathway for Thioviridamide's Cytotoxicity



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Caption: **Thioviridamide** induces apoptosis via the Integrated Stress Response pathway.[13]

Conclusion

The analytical characterization of **thioviridamide** is a multi-step process that relies on the synergistic use of chromatographic separation, mass spectrometry, and NMR spectroscopy. The protocols and data presented in these application notes provide a comprehensive guide for researchers to accurately identify, quantify, and elucidate the structure of this complex and biologically important molecule. A thorough understanding of these analytical techniques is crucial for advancing the development of **thioviridamide** and its analogs as potential therapeutic agents.

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